molecular formula C15H17ClN2O3S2 B2772575 5-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide CAS No. 1706136-44-8

5-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2772575
CAS RN: 1706136-44-8
M. Wt: 372.88
InChI Key: JEECCMVIDDDQHA-UHFFFAOYSA-N
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Description

“5-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C15H15ClN2O3S2 and a molecular weight of 370.87. It contains an indole moiety, which is a significant heterocyclic system in natural products and drugs .

Scientific Research Applications

Medicinal Chemistry Applications

Sulfonamides, including compounds similar to "5-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide," have been extensively researched for their biological and pharmacological properties. For instance, studies have explored the synthesis and cytotoxicity of sulfonamide derivatives against various cancer cell lines, highlighting their potential in cancer therapy (Arsenyan, Rubina, & Domracheva, 2016). Additionally, sulfonamides have been evaluated for their antimicrobial and antifungal activities, suggesting their use as potent antibacterial and antifungal agents (Krátký, Vinšová, & Volková, 2012).

Materials Science Applications

In materials science, sulfonamides have been incorporated into the synthesis of novel polymers and membranes. For example, sulfonated poly(aryl ether sulfone) copolymers have been developed for applications such as proton exchange membranes in fuel cells, demonstrating the versatility of sulfonamide derivatives in enhancing material properties (Zhang, Gong, & Zhang, 2011).

Biochemistry Applications

Sulfonamide derivatives have also been explored for their enzyme inhibitory activities, including potential therapeutic applications for diseases such as Alzheimer's. Research has focused on synthesizing novel sulfonamides with inhibitory effects on enzymes like acetylcholinesterase, which is implicated in neurodegenerative conditions (Abbasi, Abbasi, & Hassan, 2018).

properties

IUPAC Name

5-chloro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S2/c1-18-7-6-10-8-11(2-3-12(10)18)13(19)9-17-23(20,21)15-5-4-14(16)22-15/h2-5,8,13,17,19H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEECCMVIDDDQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide

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